

A Technical Guide to 5-Bromo-2-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-fluoro-4-methoxybenzoic acid

Cat. No.: B1292709

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and a specific CAS number for **5-Bromo-2-fluoro-4-methoxybenzoic acid** are not readily available in public databases. This guide provides structural information for the specified compound and collates technical data from closely related isomers to offer insights into its potential properties, synthesis, and applications. All data pertaining to isomers is explicitly identified.

Introduction

5-Bromo-2-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. Its structural features, including a bromine atom, a fluorine atom, and a methoxy group on the aromatic ring, make it a compound of interest for medicinal chemistry and materials science. The unique substitution pattern can influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its potential biological activity and application as a synthetic building block.

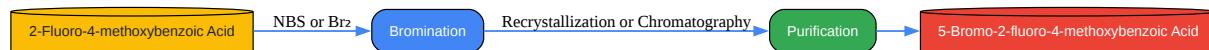
Chemical and Physical Properties

While specific quantitative data for **5-Bromo-2-fluoro-4-methoxybenzoic acid** is not available, structural information has been identified. The properties of its isomers can provide an estimation of its characteristics.

Table 1: Structural and Predicted Properties of **5-Bromo-2-fluoro-4-methoxybenzoic Acid**

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrFO ₃	PubChemLite[1]
SMILES	COCl=C(C=C(C(F)C(=O)O)Br	PubChemLite[1]
InChI	InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)	PubChemLite[1]
InChIKey	DSLNYARFEZMGKA-UHFFFAOYSA-N	PubChemLite[1]
Monoisotopic Mass	247.94843 Da	PubChemLite[1]
Predicted XlogP	2.2	PubChemLite[1]

Table 2: Physicochemical Properties of Isomeric and Related Compounds


Compound Name	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)
5-Bromo-2-fluorobenzoic acid	146328-85-0	219.01	141-145
4-Bromo-5-fluoro-2-methoxybenzoic acid	1780187-45-2	249.04	Not available
3-Bromo-5-fluoro-2-methoxybenzoic acid	1254340-71-0	249.03	Not available
5-Bromo-2-fluoro-3-methoxybenzoic acid	1782260-95-0	249.04	Not available
5-Fluoro-2-methoxybenzoic acid	394-04-7	170.14	87-91

Potential Synthesis Routes

A definitive synthesis protocol for **5-Bromo-2-fluoro-4-methoxybenzoic acid** is not documented in the available literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The synthesis would likely start from a readily available substituted benzene derivative, followed by a series of functional group transformations.

Hypothetical Synthesis Workflow:

A potential synthetic pathway could involve the bromination of a fluorinated methoxybenzoic acid precursor. The choice of brominating agent and reaction conditions would be crucial to ensure the desired regioselectivity.

[Click to download full resolution via product page](#)

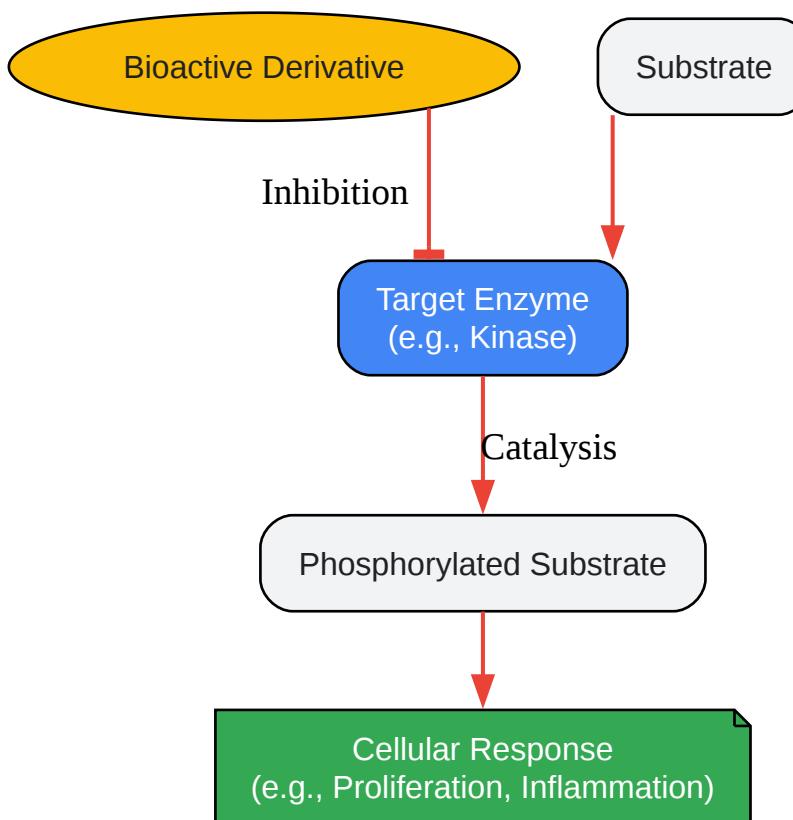
A potential synthetic workflow for **5-Bromo-2-fluoro-4-methoxybenzoic acid**.

Experimental Protocol (General, based on related syntheses):

The following is a generalized protocol for the bromination of a substituted benzoic acid, which could be adapted for the synthesis of **5-Bromo-2-fluoro-4-methoxybenzoic acid**.

- **Dissolution:** Dissolve the starting material (e.g., 2-fluoro-4-methoxybenzoic acid) in a suitable solvent such as acetic acid or a halogenated solvent.
- **Addition of Brominating Agent:** Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, to the solution. The reaction may require a catalyst, such as iron(III) bromide.
- **Reaction:** Stir the mixture at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- **Work-up:** Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution). The product may precipitate out of the solution or require extraction with an organic solvent.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure **5-Bromo-2-fluoro-4-methoxybenzoic acid**.


Applications in Research and Drug Development

While there is no specific information on the applications of **5-Bromo-2-fluoro-4-methoxybenzoic acid**, its structural motifs are present in molecules with known biological activities. Benzoic acid derivatives are widely used as key intermediates in the synthesis of pharmaceuticals.

- **As a Synthetic Intermediate:** The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing for its incorporation into more complex molecules. The bromo and fluoro substituents can also serve as handles for further functionalization through cross-coupling reactions.
- **Potential Biological Activity:** Halogenated benzoic acids are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of **5-Bromo-2-fluoro-4-methoxybenzoic acid** may confer unique biological properties that warrant investigation. For instance, some brominated and chlorinated benzoic acid derivatives have shown anti-inflammatory effects in primary microglial cells.^[2]

Signaling Pathway Context (Hypothetical):

Given that many benzoic acid derivatives act as enzyme inhibitors, it is plausible that derivatives of **5-Bromo-2-fluoro-4-methoxybenzoic acid** could be designed to target specific signaling pathways involved in disease. For example, they could potentially be developed as inhibitors of kinases or other enzymes implicated in cancer or inflammatory diseases.

[Click to download full resolution via product page](#)

Hypothetical inhibition of an enzyme-mediated signaling pathway.

Safety and Handling

Specific safety data for **5-Bromo-2-fluoro-4-methoxybenzoic acid** is not available. However, based on similar compounds, it should be handled with care in a laboratory setting. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromo-2-fluoro-4-methoxybenzoic acid is a chemical compound with potential applications in synthetic chemistry and drug discovery. While detailed information about this specific molecule is scarce, the chemistry of its structural isomers suggests that it can serve as a versatile building block for the synthesis of more complex molecules. Further research is

needed to fully characterize its properties, develop efficient synthetic methods, and explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 5-bromo-2-fluoro-4-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 2. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 5-Bromo-2-fluoro-4-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292709#5-bromo-2-fluoro-4-methoxybenzoic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com